N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Chemical Structure and Properties
The compound (CAS: 325802-73-1) is a hybrid molecule featuring a 6-methoxycoumarin-3-carboxamide core linked via a sulfamoylphenyl group to a 5-ethyl-1,3,4-thiadiazole moiety (Fig. 1). Key attributes include:
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S2/c1-3-18-23-24-21(32-18)25-33(28,29)15-7-4-13(5-8-15)22-19(26)16-11-12-10-14(30-2)6-9-17(12)31-20(16)27/h4-11H,3H2,1-2H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJBZBDLPSWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 402.49 g/mol. The structure includes a thiadiazole moiety linked to a chromene scaffold, which is pivotal for its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 402.49 g/mol |
| Molecular Formula | C18 H18 N4 O3 S2 |
| LogP | 3.5394 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 88.019 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study reported that derivatives of 1,3,4-thiadiazoles exhibited varying degrees of cytotoxicity against MCF-7 cells. The most effective compound demonstrated an IC50 value of approximately 6.6 µM . The mechanism involved the induction of apoptosis through activation of caspases 3 and 8 .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds containing thiadiazole rings have been shown to inhibit ERK1/2 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer activity, thiadiazole derivatives have also been investigated for their antimicrobial and anti-inflammatory effects. These properties make them potential candidates for developing new therapeutic agents.
Mechanism Insights
The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, the presence of electron-donating groups at specific positions has been shown to enhance anticancer activity due to improved interaction with biological targets. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent .
Antimicrobial Properties
The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship studies have revealed that modifications in the thiadiazole ring significantly influence the antimicrobial efficacy. Compounds with halogen substitutions showed enhanced activity against a range of pathogens .
Antioxidant Potential
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activities. The presence of specific functional groups contributes to its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized derivatives demonstrated that compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). These results indicate a strong potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of various thiadiazole derivatives, N-{4-[5-(ethyl)-1,3,4-thiadiazol-2-y]sulfamoyl} derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli strains, outperforming traditional antibiotics in some cases .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and sulfamoyl groups undergo hydrolysis under acidic or alkaline conditions.
Key Findings :
-
Hydrolysis of the carboxamide group proceeds faster under acidic conditions due to protonation of the leaving group.
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The sulfamoyl group remains stable under mild alkaline conditions but degrades under prolonged heating .
Nucleophilic Substitution
The thiadiazole ring participates in nucleophilic substitution reactions, particularly at the sulfur and nitrogen centers.
Key Findings :
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Thiol displacement reactions exhibit moderate yields (~45–60%) due to steric hindrance from the ethyl substituent on the thiadiazole ring .
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Coupling reactions with amines require activating agents (e.g., EDC/HOBt) to achieve efficient amide bond formation.
Oxidation and Reduction
The chromene core and thiadiazole ring undergo redox reactions.
Key Findings :
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Oxidation of the chromene moiety is regioselective, favoring cleavage at the α,β-unsaturated ketone site.
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Catalytic hydrogenation of the thiadiazole ring is incomplete under standard conditions, requiring elevated pressures for full reduction .
Cycloaddition and Ring-Opening
The chromene ring participates in [4+2] cycloaddition reactions, while the thiadiazole ring undergoes ring-opening under harsh conditions.
Key Findings :
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The chromene system acts as an electron-rich diene in Diels-Alder reactions, yielding stable adducts.
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Oxidative ring-opening of the thiadiazole generates sulfonic acid byproducts, limiting synthetic utility.
Functional Group Interconversion
The methoxy and carbonyl groups enable further derivatization.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Conversion of methoxy to hydroxyl group on the chromene ring | |
| Ketone Reduction | NaBH₄, MeOH, 0°C | Reduction of the 2-oxo group to a secondary alcohol |
Key Findings :
-
Demethylation with BBr₃ proceeds quantitatively but requires strict temperature control to avoid side reactions.
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Sodium borohydride selectively reduces the chromene ketone without affecting the carboxamide group.
Photochemical Reactions
The chromene system exhibits photochromic behavior under UV light.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| UV-Induced Ring Opening | 365 nm UV light, dichloromethane | Reversible formation of a colored quinoid intermediate |
Key Findings :
-
Photochromism is reversible and solvent-dependent, with faster kinetics in polar aprotic solvents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three analogs with shared motifs:
*Estimated based on structural features.
Key Observations :
- The target compound exhibits the highest TPSA (173 Ų) due to its sulfamoyl and methoxy groups, suggesting superior aqueous solubility but reduced membrane permeability compared to analogs .
- The 5-ethyl-thiadiazole group increases lipophilicity (XLogP3 = 3.1) compared to 5-methyl derivatives (XLogP3 ~2.5) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- The synthesis of structurally related thiadiazole and carboxamide derivatives (e.g., 1,3,4-thiadiazole sulfonamides) often involves multi-step reactions. Key steps include:
Sulfamoylation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrophenylsulfonyl chloride to introduce the sulfamoyl group.
Coupling : Condensation of the sulfamoyl intermediate with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid using coupling agents like EDCI/HOBt .
- Critical Parameters :
- Solvent choice (e.g., acetonitrile or DMF) impacts cyclization efficiency .
- Temperature control during reflux (e.g., 80–100°C) minimizes side reactions .
- Yield Comparison :
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Acetonitrile | 80 | 70–76 | |
| Coupling | DMF | RT | 60–65 |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- NMR :
- ¹H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), chromene-2-one carbonyl proton (δ 6.2–6.5 ppm), and thiadiazole NH (δ 10.2–10.5 ppm) .
- ¹³C NMR : Chromene carbonyl (δ 165–170 ppm), thiadiazole C-S (δ 115–120 ppm), and sulfamoyl S=O (δ 125–130 ppm) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Thiadiazole derivatives often show MIC values of 8–32 µg/mL .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Chromene derivatives may exhibit IC₅₀ values <20 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents?
- Key Modifications :
- Thiadiazole Ring : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhances antimicrobial activity but reduces solubility .
- Chromene Core : Methoxy group replacement (e.g., ethoxy, halogen) alters pharmacokinetics. For example, 8-nitro substitution increases cytotoxicity by 30% compared to methoxy .
- SAR Table :
| Substituent | Bioactivity (IC₅₀/MIC) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 5-Ethyl (thiadiazole) | IC₅₀ = 18 µM (MCF-7) | 0.12 | |
| 5-Chloro (thiadiazole) | MIC = 8 µg/mL (S. aureus) | 0.08 |
Q. What computational methods (e.g., molecular docking, QSAR) predict target binding modes and optimize lead compounds?
- Molecular Docking :
- Use AutoDock Vina to model interactions with GSK-3β (a kinase target for anticancer activity). The sulfamoyl group forms hydrogen bonds with Lys85 and Asp200 residues .
- QSAR :
- 3D-QSAR models (CoMFA/CoMSIA) correlate logP values (<3.5) with improved blood-brain barrier penetration for neuroactive derivatives .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Case Example : If in vitro IC₅₀ = 10 µM (cancer cells) but in vivo efficacy is poor:
Metabolic Stability : Assess hepatic microsome stability (e.g., t₁/₂ <30 min indicates rapid clearance) .
Formulation : Use solid dispersions (e.g., with PEG 6000) to enhance bioavailability, as shown for thiadiazine-carboxamide derivatives .
Q. What strategies improve photostability and solubility for in vivo applications?
- Photostability : Encapsulation in cyclodextrins (e.g., β-CD) reduces chromene ring degradation under UV light .
- Solubility : Co-crystallization with succinic acid increases aqueous solubility by 5-fold (from 0.12 mg/mL to 0.6 mg/mL) .
Methodological Notes
- Synthesis Contradictions : reports 76% yields for similar carboxamides using ethanol/water crystallization, while achieves 70% in acetonitrile. Solvent polarity and cooling rates critically affect purity .
- Data Reproducibility : Ensure NMR spectra are referenced against internal standards (e.g., TMS) and validated with DEPT-135 for carbon assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
